
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexenyl-4-fluorobenzene is an organic compound with the molecular formula C12H13F It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a cyclohexenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with cyclohexene in the presence of a catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-cyclohexenyl-4-fluorobenzene often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexenyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is frequently employed
Major Products Formed:
Oxidation: Cyclohexenone derivatives or benzoic acid derivatives.
Reduction: 1-Cyclohexyl-4-fluorobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1-Cyclohexenyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-cyclohexenyl-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexenyl group can undergo various transformations, affecting the overall behavior of the molecule in different environments .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: A simpler structure with only a fluorine atom substituted on the benzene ring.
Chlorobenzene: Similar to fluorobenzene but with a chlorine atom.
Bromobenzene: Contains a bromine atom instead of fluorine.
Iodobenzene: Contains an iodine atom instead of fluorine
Uniqueness: 1-Cyclohexenyl-4-fluorobenzene is unique due to the presence of both a cyclohexenyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
1546-11-8 |
|---|---|
Molekularformel |
C12H13F |
Molekulargewicht |
176.23 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)-4-fluorobenzene |
InChI |
InChI=1S/C12H13F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
InChI-Schlüssel |
HLNMYSOLNWUXHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



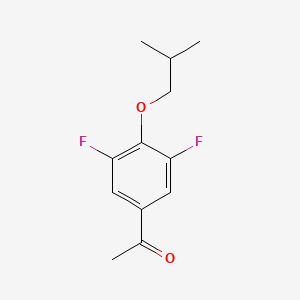
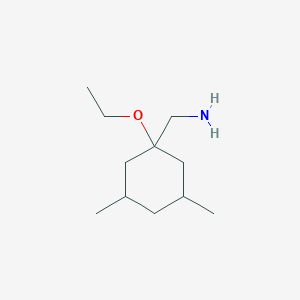
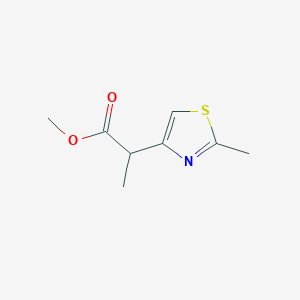

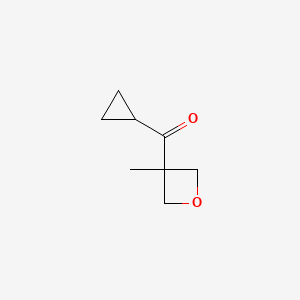
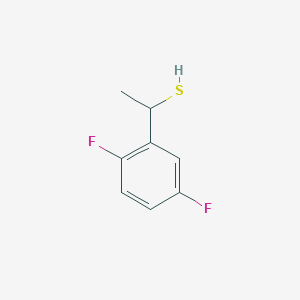

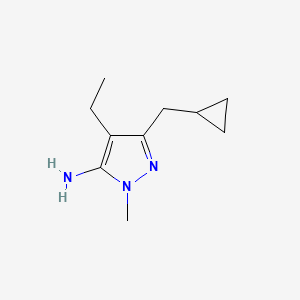




![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)
